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Introduction
BI 1265162 is an investigational, inhaled small-molecule inhibitor of the epithelial sodium

channel (ENaC).[1][2][3] The rationale for its development is based on the understanding that

in cystic fibrosis (CF), hyperactive ENaC leads to increased sodium and water absorption from

the airway surface, resulting in dehydrated mucus and impaired mucociliary clearance.[1] By

inhibiting ENaC, BI 1265162 aims to restore airway surface liquid and improve mucociliary

clearance, offering a potential mutation-agnostic therapeutic approach for all CF patients.[1][2]

[4] Preclinical studies demonstrated its high potency, surpassing the prototypical ENaC inhibitor

amiloride by 30- to 70-fold, and its synergistic effects with CFTR modulators.[1][3][5] This

document provides a comprehensive technical overview of the safety and tolerability profile of

BI 1265162, drawing from data from its Phase I and Phase II clinical trials.

Mechanism of Action: ENaC Inhibition
In the airway epithelium, a delicate balance between sodium absorption, primarily mediated by

ENaC, and chloride secretion, regulated by the cystic fibrosis transmembrane conductance

regulator (CFTR), maintains the hydration of the airway surface liquid (ASL). In individuals with

cystic fibrosis, dysfunctional CFTR leads to reduced chloride secretion, which in turn causes

hyperactivation of ENaC. This results in excessive sodium and water reabsorption, leading to

dehydrated and viscous mucus that is difficult to clear, contributing to the cycle of obstruction,

inflammation, and infection characteristic of CF lung disease.
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BI 1265162 directly inhibits ENaC, thereby reducing sodium influx from the ASL into the

epithelial cells. This inhibition is intended to rehydrate the airway surface, decrease mucus

viscosity, and improve mucociliary clearance.
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Caption: Mechanism of Action of BI 1265162 in Cystic Fibrosis.
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Clinical Development and Safety Profile
The clinical development of BI 1265162 has included Phase I trials in healthy volunteers and a

Phase II trial in patients with cystic fibrosis. While the development of BI 1265162 was

ultimately terminated due to a lack of demonstrated clinical benefit, the studies provide

valuable data on its safety and tolerability.[4][6]

Phase I Clinical Trials in Healthy Volunteers
Three Phase I trials were conducted in healthy male subjects to assess the safety, tolerability,

and pharmacokinetics of BI 1265162.[1][2][7][8]

NCT03349723: A single-rising-dose (SRD) trial.

NCT03576144: A multiple-rising-dose (MRD) trial.

NCT03907280: An absolute bioavailability trial.

In these trials, single inhaled doses up to 1200 µg and multiple doses up to 600 µg twice daily

for up to 6.5 days were found to be safe and well-tolerated.[1][7]

This study was a single-center, randomized, double-blind, placebo-controlled trial.[1][7] Healthy

male subjects received inhaled BI 1265162 at doses of 10 µg, 30 µg, 100 µg, 300 µg, or 600

µg.[1][7] Dosing was administered once daily in the morning on days 1 and 8, and twice daily

from days 2 to 7.[1][7] The primary objectives were to assess the safety and tolerability of

multiple rising doses of inhaled BI 1265162. Secondary objectives included the evaluation of

pharmacokinetics, including dose proportionality and time dependency.
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Caption: Workflow of the Phase I Multiple-Rising-Dose Trial.

Adverse events (AEs) reported in the Phase I trials were generally balanced across treatment

groups and were of mild to moderate intensity, resolving by the end of the trials.[1][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b12386402?utm_src=pdf-body-img
https://publications.ersnet.org/index.php/content/erjor/7/1/00447-2020
https://pmc.ncbi.nlm.nih.gov/articles/PMC7861022/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adverse Event Profile BI 1265162 Placebo

Treatment-Emergent AEs

(TEAEs) in SRD Trial

14.3% (6 out of 42 subjects)[1]

[7]

14.3% (2 out of 14 subjects)[1]

[7]

Investigator-Defined Drug-

Related AEs in SRD Trial

4.8% (2 out of 42 subjects)[1]

[7]
0%[1][7]

TEAEs in MRD Trial
35% (14 out of 40 subjects)[1]

[7]

10% (1 out of 10 subjects)[1]

[7]

Investigator-Defined Drug-

Related AEs in MRD Trial

27.5% (11 out of 40 subjects)

[1][7]
0%[1][7]

Serious Adverse Events

(SAEs)

One subject experienced

neuropathia vestibularis

leading to hospitalization; this

was not considered drug-

related.[1][7]

None reported.

Discontinuations due to AEs

One subject in the 300 µg

dose group of the MRD trial

discontinued due to

asymptomatic hyperkalemia,

which was not considered

drug-related and resolved.[1]

[7] Another subject

discontinued due to the SAE of

neuropathia vestibularis, which

was also not deemed drug-

related.[1]

None reported.

Notable Adverse Events

A single case of mild cough

was reported 5 minutes post-

drug administration in the 100

µg dose group of the SRD trial.

[1][7] Asymptomatic

hyperkalemia was observed in

one subject in the MRD trial.[1]

[7]

No specific notable adverse

events were highlighted in the

placebo group.
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Phase II Clinical Trial in Patients with Cystic Fibrosis
(BALANCE-CF 1)
The BALANCE-CF 1 trial was a Phase II, placebo-controlled, randomized, double-blind study

designed to evaluate the efficacy and safety of four dose levels of BI 1265162 over a 4-week

period in adults and adolescents with CF, on top of their standard of care.[4]

Patients were randomized to receive one of four dose levels of BI 1265162 or a placebo. The

study included an interim futility analysis. The primary efficacy endpoint was the change in

percentage predicted forced expiratory volume in 1 second (ppFEV1). Safety and tolerability

were also key endpoints.
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Caption: Overview of the BALANCE-CF 1 Phase II Trial Design.
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BI 1265162 up to a dose of 200 µg twice daily was found to be safe and well-tolerated in

patients with CF.[4][6] The study was terminated early based on a pre-defined stopping rule at

an interim futility analysis, as it did not show a potential for clinical benefit.[4] The final results,

which included patients recruited during the interim analysis, were not supportive of a relevant

clinical effect.[4][6]

Pharmacokinetics
Pharmacokinetic data from the Phase I trials revealed that BI 1265162 displayed dose-

proportional and time-independent pharmacokinetics.[1][2][8] The maximum accumulation was

1.6-fold, and the calculated effective elimination half-life ranged from 3.6 to 8.7 hours.[1][2][8] A

key finding was that renal excretion is not a major route of elimination for the drug.[1][2][8] The

absolute bioavailability was approximately 0.50% after oral administration and around 40%

after inhalation, indicating that systemic exposure is primarily due to drug absorption through

the lungs.[1][2][8] Pharmacokinetic parameters in CF patients were similar to those observed in

healthy volunteers.[4]

Conclusion
Based on the available data from Phase I and II clinical trials, BI 1265162 demonstrated a

favorable safety and tolerability profile in both healthy volunteers and individuals with cystic

fibrosis when administered as an inhaled therapy. Adverse events were generally mild to

moderate and balanced between treatment and placebo groups. No significant safety concerns

leading to the termination of the clinical program were identified; the decision to halt

development was based on a lack of efficacy.[4][6] The pharmacokinetic profile supports twice-

daily inhaled administration with minimal systemic accumulation. This comprehensive safety

and tolerability data, despite the lack of demonstrated efficacy, provides valuable insights for

the continued development of ENaC inhibitors as a therapeutic class for cystic fibrosis and

other respiratory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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